1-(Phenylsulfonyl)-4-azaindole
CAS No.:
Cat. No.: VC14452311
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O2S |
|---|---|
| Molecular Weight | 258.30 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C13H10N2O2S/c16-18(17,11-5-2-1-3-6-11)15-10-8-12-13(15)7-4-9-14-12/h1-10H |
| Standard InChI Key | HGOGRVVSSAWHTO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3 |
Introduction
Structural Characteristics and Molecular Design
The 4-azaindole core consists of a bicyclic structure where a nitrogen atom replaces the carbon at the 4-position of the indole ring. This modification alters electronic distribution and hydrogen-bonding capacity compared to native indole derivatives. The phenylsulfonyl group (-SO₂C₆H₅) at the 1-position introduces steric bulk and polar interactions, which are critical for target engagement.
Molecular Formula: C₁₃H₁₀N₂O₂S
Molecular Weight: 270.30 g/mol
Key Structural Features:
-
Azaindole core with nitrogen at position 4
-
Electron-withdrawing sulfonyl group enhancing electrophilicity
-
Planar aromatic system enabling π-π stacking interactions
X-ray crystallographic studies of analogous compounds reveal that the sulfonyl oxygen atoms form hydrogen bonds with kinase hinge regions, while the azaindole nitrogen participates in key interactions with backbone amides .
Synthetic Methodologies
The synthesis of 1-(phenylsulfonyl)-4-azaindole typically involves sequential functionalization of the azaindole core:
Azaindole Core Construction
4-Azaindole is synthesized via cyclization reactions, such as the Hemetsberger-Knittel synthesis, using β-alkoxyvinyl nitriles and hydrazines. Alternative routes employ transition-metal-catalyzed cyclizations, as exemplified by palladium-mediated couplings of halogenated pyridines with alkynes .
Sulfonylation Reactions
Introducing the phenylsulfonyl group is achieved through nucleophilic substitution or palladium-catalyzed coupling. A representative protocol involves treating 4-azaindole with benzenesulfonyl chloride in the presence of a base like potassium carbonate, yielding the sulfonylated product in 65–80% efficiency.
Optimization Considerations:
-
Solvent selection (e.g., THF or DMF) influences reaction kinetics
-
Temperature control (40–60°C) minimizes side reactions
-
Use of phase-transfer catalysts improves sulfonyl group incorporation
Chemical Reactivity and Derivitization
The compound’s reactivity profile enables diverse transformations critical for structure-activity relationship (SAR) studies:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | Kinase inhibitor optimization |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted analogs | Probe for electron-deficient targets |
| Reductive Amination | NaBH₃CN, MeOH, rt | Amine-functionalized variants | Solubility enhancement |
Electrophilic substitution occurs preferentially at the 3-position of the azaindole ring, while the sulfonyl group can undergo reduction to sulfides or oxidation to sulfones under controlled conditions.
Biological Activity and Mechanism of Action
1-(Phenylsulfonyl)-4-azaindole derivatives exhibit potent inhibitory activity against multiple kinase families:
Kinase Inhibition
The compound’s planar structure allows deep penetration into ATP-binding pockets. Key interactions include:
-
Hydrogen bonding between the sulfonyl oxygen and kinase hinge residues (e.g., Glu91 in Aurora B)
-
Hydrophobic contacts from the phenyl ring with gatekeeper residues
-
π-π stacking of the azaindole core with conserved phenylalanine residues
Notable Targets:
-
Aurora Kinases: IC₅₀ values <100 nM reported for analogs in leukemia models
-
FGFR (Fibroblast Growth Factor Receptor): 70% inhibition at 1 μM in enzymatic assays
-
AAK1 (Adaptor-Associated Kinase 1): Disruption of viral trafficking in dengue virus studies
Antiviral Activity
Derivatives bearing electron-withdrawing groups at the 4-position demonstrate nanomolar activity against dengue virus (DENV) by blocking host kinase-mediated viral replication. A 2018 study showed a 3.2-log reduction in viral titer at 10 μM concentration .
Applications in Drug Discovery
Fragment-Based Lead Optimization
The compact molecular framework (MW ~270 Da) makes 1-(phenylsulfonyl)-4-azaindole an ideal fragment for FBDD. Structural elaboration strategies include:
-
Side Chain Diversification: Introducing solubilizing groups (e.g., morpholino, piperazinyl)
-
Core Modifications: Halogenation at C-5 for enhanced potency and metabolic stability
Case Study: GSK1070916 Analog Development
Replacing the urea moiety in GSK1070916 with a sulfonyl group improved oral bioavailability (F = 58% vs. 22% in rats) while maintaining Aurora B inhibition (IC₅₀ = 0.8 nM) . This demonstrates the scaffold’s versatility in balancing potency and pharmacokinetics.
Comparative Analysis with Related Compounds
| Parameter | 1-(Phenylsulfonyl)-4-azaindole | 5-Methoxyindole | 2-Iodo-7-azaindole |
|---|---|---|---|
| Molecular Weight | 270.30 | 147.17 | 244.05 |
| Kinase Inhibition | Aurora B (IC₅₀ = 1.2 nM) | Inactive | CDK2 (IC₅₀ = 850 nM) |
| Solubility (PBS) | 32 μM | 410 μM | 18 μM |
| Metabolic Stability | t₁/₂ = 45 min (HLM) | t₁/₂ = 12 min | t₁/₂ = 68 min |
Future Directions and Challenges
Recent advances in cryo-EM and computational modeling are enabling structure-guided design of next-generation derivatives. Key challenges include:
-
Mitigating hERG channel affinity (IC₅₀ <1 μM in current leads)
-
Improving blood-brain barrier penetration for CNS targets
-
Addressing isoform selectivity in kinase families
Ongoing clinical trials of azaindole-based therapeutics (NCT04803201, NCT04913220) underscore the translational potential of this scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume